![molecular formula C18H23NO4 B5807128 [2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate](/img/structure/B5807128.png)
[2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate: is an organic compound with a complex structure that includes both acetyl and diethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of an acetyl-substituted enone with a diethylamino-substituted phenyl acetate under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the acetyl group may be converted to a carboxylic acid.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its functional groups can interact with biological molecules, providing insights into biochemical processes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and diethylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- Methyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]-3,4,5-trimethoxybenzoate
- Ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate
Comparison: Compared to similar compounds, [2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate has unique functional groups that provide distinct reactivity and interaction profiles. The presence of both acetyl and diethylamino groups allows for a wider range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
[2-(2-acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-6-19(7-2)16-9-8-15(18(11-16)23-14(5)22)10-17(12(3)20)13(4)21/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZDLHVTLOQMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C(=O)C)C(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
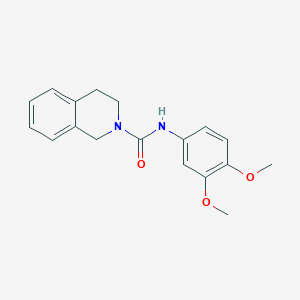
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B5807061.png)
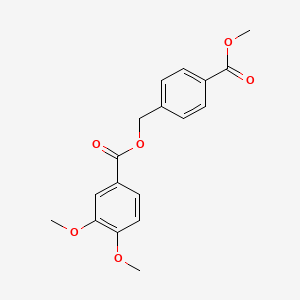
![N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)
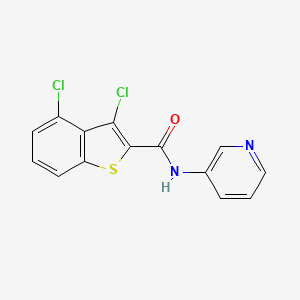
![N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine](/img/structure/B5807095.png)
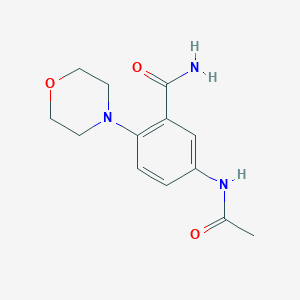
![5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHYLPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5807103.png)
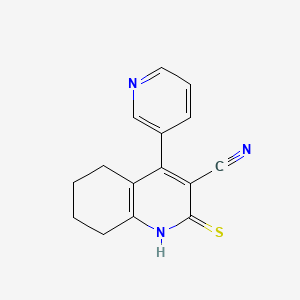
![5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B5807120.png)
![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
